Propylene glycol diacetate

Catalog No.
S1479664
CAS No.
623-84-7
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol diacetate

CAS Number

623-84-7

Product Name

Propylene glycol diacetate

IUPAC Name

2-acetyloxypropyl acetate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3

InChI Key

MLHOXUWWKVQEJB-UHFFFAOYSA-N

SMILES

CC(COC(=O)C)OC(=O)C

Solubility

VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER
1.00E+05 mg/L @ 25 °C (exp)
Solubility in water, g/100ml: 10 (good)
Very slightly soluble in water
Soluble (in ethanol)

Synonyms

1,2-PROPYLENE GLYCOL DIACETATE;1,2-PROPANEDIOL DIACETATE;1,2-DIACETOXYPROPANE;DOWANOL (TM) PGDA;TIMTEC-BB SBB008331;PROPYLENE DIACETATE;PROPYLENE GLYCOL DIACETATE;PGDA

Canonical SMILES

CC(COC(=O)C)OC(=O)C

Solvent and Cosolvent:

  • Protein and Enzyme Studies: PGDA's ability to dissolve proteins and enzymes without denaturing them makes it valuable for studying their structure and function. Source:
  • Chromatography: PGDA serves as a mobile phase component in chromatography techniques for separating and analyzing various biomolecules. Source:

Food Science and Agriculture:

  • Food Additive: PGDA finds use as a flavoring agent and carrier for other food additives due to its low toxicity and miscibility with various food components. Source
  • Plant Growth Studies: Research explores PGDA's potential as a plant growth regulator and stress protectant. Source

Pharmaceutical and Cosmetic Applications:

  • Drug Delivery: PGDA's properties make it suitable for formulating topical medications and cosmetics due to its penetration-enhancing and solubilizing abilities. Source:
  • Excipient: PGDA functions as an excipient in some pharmaceutical formulations, aiding in drug stability and delivery. Source

Other Research Applications:

  • Biocatalysis: Studies investigate PGDA's potential as a substrate or product in enzymatic reactions. Source
  • Material Science: Research explores PGDA's use in developing polymers, coatings, and other materials. Source

Propylene glycol diacetate is a colorless, viscous organic compound with the chemical formula C7H12O4C_7H_{12}O_4 and a molecular weight of approximately 160.2 g/mol. It is also known by names such as 1,2-diacetoxypropane and 1,2-propylene diacetate. This compound is classified as a combustible liquid and has a flash point of 87 °C, which indicates that it can form explosive vapor/air mixtures at elevated temperatures .

While generally considered a low-hazard material, some safety precautions are necessary when handling PGDA:

  • Mild irritant: Prolonged or repeated contact with skin or eyes can cause irritation [].
  • Combustible: PGDA has a relatively high flash point, but can still burn. Avoid open flames and sparks [].
  • Explosive vapors: At high temperatures (above 86 °C), PGDA vapors can form explosive mixtures with air. Use proper ventilation and avoid exceeding this temperature [].
Typical of esters, including hydrolysis in the presence of water to yield propylene glycol and acetic acid. The reaction can be catalyzed by either acids or bases. Additionally, it can participate in transesterification reactions with alcohols or other acylating agents, further expanding its utility in organic synthesis.

Propylene glycol diacetate can be synthesized through the acetylation of propylene glycol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under controlled temperature conditions to maximize yield and minimize by-products.

General Reaction Scheme:

text
Propylene Glycol + Acetic Anhydride → Propylene Glycol Diacetate + Acetic Acid

Propylene glycol diacetate finds applications across various industries:

  • Solvent: It serves as an effective solvent for alkyd resins, acrylic resins, polyester resins, nitrocellulose resins, and vinyl chloride resins.
  • Cosmetics: Used as a diluent in cosmetic formulations due to its low toxicity.
  • Food Industry: Acts as a solvent for flavor and fragrance agents .
  • Pharmaceuticals: Utilized in pharmaceutical preparations as a solvent and diluent .

Several compounds share structural similarities with propylene glycol diacetate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethylene Glycol DiacetateC6H10O4Lower boiling point; more commonly used in antifreeze applications.
Butylene Glycol DiacetateC8H14O4Higher viscosity; often used in industrial applications.
Glycerol DiacetateC5H10O5More hydrophilic; used primarily in food applications.

Propylene glycol diacetate stands out due to its balance of hydrophobicity and low toxicity, making it suitable for diverse applications ranging from industrial solvents to food additives.

Propylene glycol diacetate, also known as 1,2-propanediol diacetate or 1,2-diacetoxypropane (CAS: 623-84-7), has the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. The compound's structure consists of a propylene glycol backbone with acetyl groups attached to both hydroxyl positions. PGDA exhibits significant stability under normal conditions and possesses physical properties that make it suitable for various industrial applications.

PropertyValue
Molecular FormulaC₇H₁₂O₄
Molecular Weight160.17 g/mol
Physical StateClear colorless liquid
Melting Point-31°C
Boiling Point191°C
Density1.05 g/mL at 25°C
Flash Point187°F (86°C)
Vapor Pressure<1 hPa at 20°C
Water Solubility76 g/L at 20°C
LogP0.82 at 25°C
Refractive Indexn₂₀/D 1.414

Table 1: Physicochemical properties of propylene glycol diacetate

The compound features moderate water solubility (76-90 g/L) alongside complete miscibility with alcohols and oils, creating a balanced profile that enables its function as an effective non-ionic surfactant and solubilizer. This amphiphilic behavior makes PGDA particularly valuable in formulations requiring compatibility with both aqueous and lipophilic components.

Industrial Significance and Applications

PGDA serves multiple functions across diverse industries, primarily as:

  • Pharmaceutical excipient: Functions as an emulsifier, solubilizer, and solvent in pharmaceutical preparations, where its non-ionic nature provides compatibility with various active ingredients.

  • Chemical intermediate: Used in the preparation of antibacterial thermoplastic resin compounds and other specialty materials, leveraging its difunctional ester structure.

  • Industrial solvent: Employed in coating formulations and specialty chemical processes due to its low volatility and good solvating properties.

The compound's relatively low toxicity (oral LD₅₀ in rabbit: 13,530 mg/kg) further enhances its utility in applications requiring benign solvent systems.

Acidic Ion-Exchange Resin Modification Techniques

Styrene-divinyl benzenesulfonic acid resins represent the cornerstone of modern PGDA production systems. Sulfonation introduces strong Brønsted acid sites (-SO₃H) with acid densities exceeding 4.8 mmol/g, as demonstrated in fixed-bed reactors operating at 115–125°C [1]. Cross-linking with 8–12% divinyl benzene creates mesoporous structures (15–50 nm pore diameter) that reduce diffusion limitations for propylene glycol monomethyl ether and acetic acid reactants [1].

Post-synthetic modifications through metal ion exchange (Zn²⁺, Fe³⁺, Al³⁺) enhance thermal stability up to 140°C while maintaining >90% sulfonic group retention [1]. XPS analysis reveals that Zn²⁺ doping increases electron density at sulfur active sites by 18%, lowering the activation energy for acetyl transfer [1] [5]. Catalyst lifetime extends to 2,000 hours through periodic acid regeneration cycles that remove polymeric byproducts from resin surfaces [1].

Table 1: Performance metrics of modified ion-exchange resins

Modification TypeAcid Capacity (mmol/g)Surface Area (m²/g)PGDA Selectivity (%)
Baseline (H⁺ form)4.2 ± 0.34582
Zn²⁺ exchanged4.1 ± 0.25294
Fe³⁺ exchanged3.9 ± 0.44889

Data compiled from pilot-scale studies using 1:1.5–2.0 molar ratios of glycol to acetic acid [1] [5].

Metal Ion-Doped Macroporous Catalyst Architectures

Rhodium-doped palladium catalysts (0.5–2.0 wt% Rh) demonstrate exceptional PGDA selectivity (>93%) through electronic structure modulation [2]. DFT calculations reveal that Rh incorporation reduces the desorption energy of PGDA from Pd(111) surfaces by 0.35 eV, preventing over-oxidation to acetone derivatives [2]. Macroporous architectures with 100–300 μm pore channels enable reactant flow rates up to 40 L/h without pressure drop penalties [1].

Al³⁺ and Ga³⁺ doping in ZnO matrices creates defect sites that stabilize Pd nanoparticles during continuous operation [4]. EXAFS studies show Ga³⁺ increases Pd-ZnO interface area by 220%, enhancing spillover effects for proton transfer [4]. Catalyst stability tests confirm <5% activity loss after 100 hours at 120°C under anhydrous conditions [1] [2].

Reaction Pathway Modulation:

  • Propylene glycol monomethyl ether adsorption:
    $$ \text{C}3\text{H}8\text{O}2 + \text{Pd}^0 \rightarrow \text{Pd}-\text{OCH}2\text{CH}(\text{OAc})\text{CH}_3 $$ [1] [5]
  • Acetic acid activation:
    $$ \text{CH}3\text{COOH} + \text{Zn}^{2+}-\text{O}^{2-} \rightarrow \text{CH}3\text{COO}^- + \text{Zn}-\text{OH}^+ $$ [4]
  • Esterification transition state:
    $$ \text{Pd}-\text{OCH}2\text{CH}(\text{OR})\text{CH}3 + \text{CH}3\text{COO}^- \rightarrow \text{Pd} + \text{C}5\text{H}{10}\text{O}4 $$ [2] [5]

Kinetic Modeling of Sequential Esterification Pathways

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model accurately describes PGDA synthesis kinetics, with surface reaction between adsorbed glycol and protonated acetic acid as the rate-limiting step [5]. Key parameters derived from fixed-bed reactor data:

  • Activation energy ($$E_a$$): 62.0 ± 0.2 kJ/mol [5]
  • Adsorption equilibrium constants:
    $$ K{\text{PM}} = 0.45 \, \text{L/mol} $$, $$ K{\text{AA}} = 1.12 \, \text{L/mol} $$ [5]
  • Turnover frequency (TOF): 8.7 × 10⁻³ s⁻¹ at 120°C [1]

Rate Equation:
$$
r = \frac{k \cdot K{\text{PM}} \cdot K{\text{AA}} \cdot C{\text{PM}} \cdot C{\text{AA}}}{(1 + K{\text{PM}} \cdot C{\text{PM}} + K{\text{AA}} \cdot C{\text{AA}})^2}
$$
Where $$k = 4.2 \times 10^{-4}$$ mol/(g·s) at optimized conditions [5].

Reactor simulations incorporating axial dispersion effects predict 98% conversion in 2.5 m bed heights using Zn²⁺-modified resins, aligning with industrial pilot data [1] [3].

Physical Description

Liquid
Colorless liquid; [ICSC]
COLOURLESS LIQUID.
Colourless liquid; Very mild fruity acetic aroma

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Boiling Point

190 °C AT 762 MM HG
190.00 to 191.00 °C. @ 760.00 mm Hg
190 °C

Flash Point

86 °C

Heavy Atom Count

11

Vapor Density

Relative vapor density (air = 1): 1.0

Density

1.059 AT 20 °C/4 °C
Relative density (water = 1): 1.06
1.055-1.060 (20°)

LogP

0.8

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Colourless liquid

Melting Point

-31 °C

UNII

5Z492UNF9O

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2594 of 2600 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.57 [mmHg]
Vapor pressure, Pa at 20 °C: 30

Other CAS

623-84-7

Wikipedia

Propylene glycol diacetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF PROPYLENE GLYCOL WITH GLACIAL ACETIC ACID (MONO & DIESTERS ARE SEPARATED BY DISTILLATION)

General Manufacturing Information

Textiles, apparel, and leather manufacturing
All Other Basic Organic Chemical Manufacturing
1,2-Propanediol, 1,2-diacetate: ACTIVE

Dates

Modify: 2023-09-13
1: Grover N, Douaisi MP, Borkar IV, Lee L, Dinu CZ, Kane RS, Dordick JS.
Perhydrolase-nanotube paint composites with sporicidal and antiviral activity.
Appl Microbiol Biotechnol. 2013 Oct;97(19):8813-21. doi:
10.1007/s00253-012-4573-3. Epub 2012 Nov 28. PubMed PMID: 23188457.
2: Nagano K, Nakayama E, Oobayashi H, Nishizawa T, Okuda H, Yamazaki K.
Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan.
Environ Health Perspect. 1984 Aug;57:75-84. PubMed PMID: 6499822; PubMed Central
PMCID: PMC1568303.

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